molecular formula C10H26S2Si3 B14174539 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane CAS No. 918905-35-8

3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane

Katalognummer: B14174539
CAS-Nummer: 918905-35-8
Molekulargewicht: 294.7 g/mol
InChI-Schlüssel: KEDKKHVFBUSJDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane is a unique organosilicon compound characterized by its distinctive structure, which includes silicon and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane typically involves the reaction of hexamethyldisilathiane with appropriate silicon-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and hexane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. Purification steps such as distillation or recrystallization may be employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated silanes.

Wissenschaftliche Forschungsanwendungen

3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the production of advanced materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexamethyldisilathiane: A precursor in the synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane.

    Tetramethylsilane: A simpler organosilicon compound used as a reference in NMR spectroscopy.

    Trimethylsilyl chloride: Used in various organic synthesis reactions.

Uniqueness

This compound is unique due to its combination of silicon and sulfur atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other organosilicon compounds may not be suitable.

Eigenschaften

CAS-Nummer

918905-35-8

Molekularformel

C10H26S2Si3

Molekulargewicht

294.7 g/mol

IUPAC-Name

3,3,4,4,8,8-hexamethyl-1,6,3,4,8-dithiatrisilonane

InChI

InChI=1S/C10H26S2Si3/c1-13(2)7-11-9-14(3,4)15(5,6)10-12-8-13/h7-10H2,1-6H3

InChI-Schlüssel

KEDKKHVFBUSJDD-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(CSC[Si]([Si](CSC1)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.